Carcinogenic Potency vs. DMH
In a direct head-to-head comparison in Wistar rats, Azoxymethane (AOM) induced moderate dysplasia, whereas 1,2-dimethylhydrazine (DMH) induced a more severe spectrum of lesions including hyperplasia, mild dysplasia, severe dysplasia, and carcinoma. This demonstrates that DMH is more efficient at inducing neoplastic progression under these specific conditions .
| Evidence Dimension | Histological lesion severity (Colorectal carcinogenesis) |
|---|---|
| Target Compound Data | Moderate dysplasia |
| Comparator Or Baseline | 1,2-Dimethylhydrazine (DMH): Hyperplasia, mild dysplasia, severe dysplasia, and carcinoma |
| Quantified Difference | DMH induced carcinoma and severe dysplasia; AOM induced only moderate dysplasia |
| Conditions | Male Wistar rats, weekly subcutaneous injections, 20 mg/kg for AOM and DMH (dose reported in standard protocol) |
Why This Matters
This evidence is critical for researchers selecting a model: DMH is preferable for studying full neoplastic progression, while AOM is suitable for studies focused on early-stage carcinogenesis or chemoprevention.
